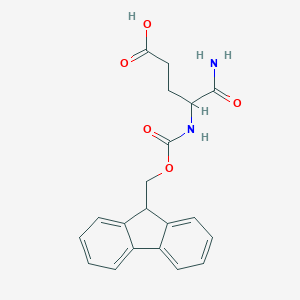

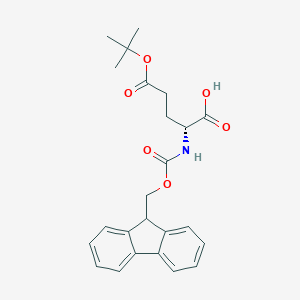

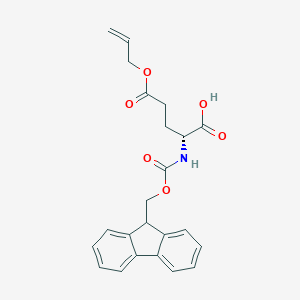

Fmoc-D-Asp-OAll

Vue d'ensemble

Description

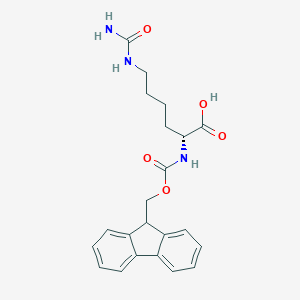

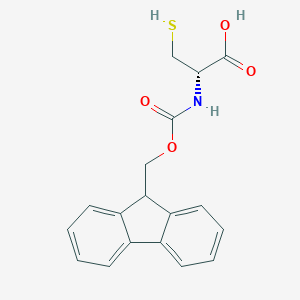

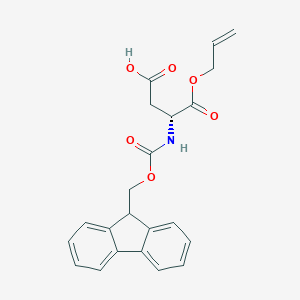

Fmoc-D-Asp-OAll is an intermediate used in the synthesis of some biologically active molecules . It is an amino acid building block used in peptide synthesis .

Synthesis Analysis

Fmoc-Asp-OAll is used in peptide synthesis . The α-allyl ester can be selectively removed in the presence of Fmoc- and tBu-based protecting groups by treatment with Pd (Ph 3 P) 4 / CHCl 3 /AcOH/NMM . This facilitates the synthesis of branched esters, amides, lactones, and lactams incorporating an aspartyl unit .Molecular Structure Analysis

The molecular weight of this compound is 395.41 g/mol . The Hill formula for this compound is C22H21NO6 .Chemical Reactions Analysis

Fmoc-Asp (OAll)-OH is an amino acid building block used in peptide synthesis . The α-allyl ester can be selectively removed in the presence of Fmoc- and tBu-based protecting groups by treatment with Pd (Ph 3 P) 4 / CHCl 3 /AcOH/NMM .Physical and Chemical Properties Analysis

This compound appears as a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF .Applications De Recherche Scientifique

Synthèse de peptides

Fmoc-D-Asp-OAll: est principalement utilisé dans la synthèse de peptides. Il s'agit d'une forme protégée de l'acide aminé aspartique, qui permet l'addition séquentielle d'acides aminés pour former une chaîne peptidique . Le groupe Fmoc (9-fluorénylméthyloxycarbonyl) protège le groupe amino pendant la synthèse, et le groupe OAll (ester allylique) protège le groupe carboxyle de la chaîne latérale. Cette double protection est cruciale pour la synthèse de peptides complexes, en particulier lorsque des modifications spécifiques ou des structures cycliques sont requises .

Synthèse de peptides en phase solide (SPPS)

Dans le domaine de la SPPS, this compound est utilisé pour son efficacité et sa stabilité. Le groupe Fmoc peut être éliminé par un traitement basique doux, compatible avec les conditions de synthèse en phase solide. Cela en fait un réactif essentiel pour la synthèse de peptides sur un support solide, rationalisant la production de peptides et de protéines thérapeutiques .

Stratégies de protection orthogonale

La protection orthogonale est une technique où différents groupes protecteurs peuvent être éliminés indépendamment les uns des autres. Les groupes protecteurs de this compound peuvent être éliminés sélectivement sans affecter les autres groupes fonctionnels au sein du peptide. Ceci est particulièrement utile dans la synthèse de peptides qui nécessitent des modifications de la chaîne latérale ou l'incorporation d'acides aminés non naturels .

Synthèse de peptides cycliques

Les peptides cycliques ont gagné en intérêt en raison de leur stabilité et de leur potentiel thérapeutique. This compound peut être utilisé pour introduire des cyclisations de chaîne latérale à queue ou de chaîne latérale à chaîne latérale. Le groupe ester allylique peut être déprotégé sélectivement pour former la structure cyclique souhaitée, ce qui est important pour l'activité et la stabilité du peptide .

Chimie médicinale

En chimie médicinale, this compound est utilisé pour créer des peptides qui peuvent imiter la structure et la fonction des peptides ou des protéines naturels. Ces peptides synthétiques peuvent agir comme des inhibiteurs, des agonistes ou des antagonistes des voies biologiques, ce qui en fait des outils précieux pour la découverte et le développement de médicaments .

Bioconjugaison

La bioconjugaison consiste à lier une biomolécule à une autre molécule, ce qui peut améliorer les propriétés des produits pharmaceutiques. La chaîne latérale protégée de this compound peut être utilisée pour attacher divers groupes fonctionnels ou sondes au peptide, permettant la création de médicaments ciblés ou d'outils de diagnostic .

Mécanisme D'action

Target of Action

Fmoc-D-Asp-OAll, also known as Fmoc-L-aspartic acid 1-allyl ester , is primarily used as a building block in peptide synthesis . Its primary targets are the peptide chains that are being synthesized. It is used to add an aspartic acid residue to the peptide chain during the synthesis process .

Mode of Action

This compound interacts with its targets (peptide chains) through a process known as Fmoc solid-phase peptide synthesis . In this process, the Fmoc group of this compound is removed, allowing the aspartic acid residue to be added to the growing peptide chain . The allyl ester group (OAll) in the compound is orthogonally protected, which means it can be selectively removed in the presence of Fmoc- and tBu-based protecting groups . This facilitates the synthesis of branched esters, amides, lactones, and lactams incorporating an aspartyl unit .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis. By adding aspartic acid residues to peptide chains, this compound can influence the structure and function of the synthesized peptides .

Result of Action

The result of this compound’s action is the successful addition of aspartic acid residues to peptide chains during the synthesis process . This can influence the properties of the synthesized peptides, potentially affecting their biological activity, stability, and interactions with other molecules.

Action Environment

The action of this compound is influenced by the specific conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect its efficacy and stability . For example, it is typically stored at a temperature between 2-8°C .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Fmoc-D-Asp-OAll plays a crucial role in biochemical reactions, particularly in the synthesis of peptides It interacts with various enzymes, proteins, and other biomolecules during this process

Molecular Mechanism

The molecular mechanism of this compound involves its role as a building block in peptide synthesis It exerts its effects at the molecular level through its incorporation into peptides, potentially influencing the function of these peptides

Propriétés

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO6/c1-2-11-28-21(26)19(12-20(24)25)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,25)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMVIWUCCRKNHY-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427378 | |

| Record name | Fmoc-D-Asp-OAll | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204246-17-3 | |

| Record name | Fmoc-D-Asp-OAll | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

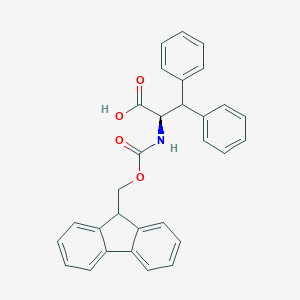

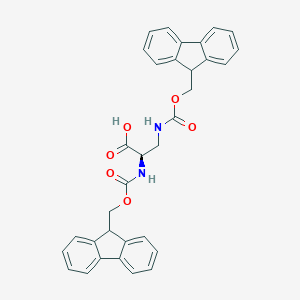

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.